molecular formula C29H36O15 B1149399 Magloside A CAS No. 113557-95-2

Magloside A

Cat. No. B1149399
M. Wt: 624.58714
InChI Key:
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Description

Magloside A is a novel phenylpropanoid glycoside isolated from the methanol (MeOH) extract of Magnolia obovata. Its structure has been elucidated as 3,4-dihydroxy-β-phenyl-ethyl-O-α-L-rhamnopyranosyl-(1→2)-3-O-caffeoyl-β-D-allopyranoside, based on spectroscopic and chemical evidence (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).

Synthesis Analysis

Although specific synthesis details for Magloside A are limited, related studies on the synthesis of renewable, degradable materials from natural products like magnolol suggest the use of inherent reactive groups for functionalization and material synthesis (Wacker, Weems, Lim, Khan, Felder, Dove, & Wooley, 2018). These methodologies could offer insights into the synthesis of Magloside A derivatives or related compounds.

Scientific Research Applications

  • Isolation and Structure of Magnoloside A : This study focuses on the isolation of Magnoloside A from Magnolia obovata and its structural elucidation as 3,4-dihydroxy-β-phenyl-ethyl-O-α-L-rhamnopyranosyl-(1→2)-3-O-caffeoyl-β-D-allopyranoside (Hasegawa, Fukuyama, Yamada, & Nakagawa, 1988).

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storing the compound.


Future Directions

This would involve a discussion of open questions about the compound and its properties, and suggestions for future research that could answer these questions.


For a specific compound like “Magloside A”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available in all of these categories, especially if they are less studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this research for a class or a project, your instructor or supervisor might also be able to provide guidance. I hope this helps, and best of luck with your research!


properties

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZWUGOYBODRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317635
Record name Magnoloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magloside A

CAS RN

113557-95-2
Record name Magnoloside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113557-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnoloside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
Y Li, M Wang, Q Zhang, Y Tian, F Xu, Z Zhang - Analytical Methods, 2014 - pubs.rsc.org
… The chemical markers selected were as follows: catechin, rhein, magloside A, magnolol, naringin and neohesperidin. … Magloside A 6.44 3.08 7.05 …
Number of citations: 8 pubs.rsc.org

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